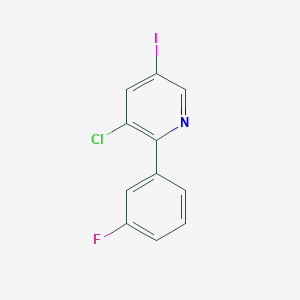

![molecular formula C12H14ClN3O2 B2905832 ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 37801-47-1](/img/structure/B2905832.png)

ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Vue d'ensemble

Description

Ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a chemical compound with the CAS Number: 37801-47-1 . It has a molecular weight of 267.71 . The IUPAC name for this compound is ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C12H14ClN3O2/c1-4-16-11-9(7(3)15-16)10(13)8(6-14-11)12(17)18-5-2/h6H,4-5H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .Applications De Recherche Scientifique

Pharmaceutical Applications

Pyrazolopyridine derivatives, like the compound , have been studied for their potential as inhibitors against enzymes such as pantothenate synthetase from Mycobacterium tuberculosis. This enzyme is a target for anti-tuberculosis drugs, and inhibitors can play a significant role in treating this disease .

Drug Development

The pyrazolopyridine scaffold is incorporated into FDA-approved drugs such as cartazolate, tracazolate, and etazolate. These drugs are used for various therapeutic purposes, including anxiety disorders and other central nervous system conditions .

Synthetic Chemistry

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives is a significant area of research in synthetic chemistry. Methods for their synthesis are systematized according to the method to assemble the pyrazolopyridine system .

Biomedical Research

Pyrazolo[3,4-b]pyridines are studied for their biomedical applications due to their tautomeric forms and structural diversity. They have been described in numerous references and patents, indicating a broad interest in their potential biomedical uses .

Chemical Synthesis

The reaction of 5-aminopyrazoles with halogen derivatives of aromatic carboxylic acids is important for synthesizing pyrazoloquinolines that are substituted at specific positions. This chemical synthesis has implications for creating compounds with desired properties .

Microwave-Assisted Synthesis

Microwave-assisted synthesis is a modern technique used to create pyrazolo[3,4-b]pyridine derivatives more efficiently. This method includes multicomponent reactions and synthesis of pyrazolo[3,4-b]-pyridines as fragments of polycyclic structures .

Safety and Hazards

Mécanisme D'action

- Heravi, M. M., Amiri, Z., Kafshdarzadeh, K., & Zadsirjan, V. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11, 33540-33612

- (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds. RSC Advances

- (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237

Propriétés

IUPAC Name |

ethyl 4-chloro-1-ethyl-3-methylpyrazolo[3,4-b]pyridine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O2/c1-4-16-11-9(7(3)15-16)10(13)8(6-14-11)12(17)18-5-2/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGEWDVKPONESEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=NC=C(C(=C2C(=N1)C)Cl)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301331578 | |

| Record name | ethyl 4-chloro-1-ethyl-3-methylpyrazolo[3,4-b]pyridine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301331578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818294 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

37801-47-1 | |

| Record name | ethyl 4-chloro-1-ethyl-3-methylpyrazolo[3,4-b]pyridine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301331578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[3-(3,3,3-trifluoropropoxy)phenyl]methyl]propan-2-amine](/img/structure/B2905749.png)

![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2905752.png)

![(Z)-methyl 2-(1-(3-((3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2905753.png)

![2-(2-Chloro-6-fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B2905754.png)

![7-Cyclopropyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2905755.png)

![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2905758.png)

![N-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B2905760.png)

![2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2905762.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenylacetamide](/img/structure/B2905766.png)

![1-methyl-5-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2905767.png)

![1-(4-bromophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2905772.png)